molecular formula C14H18N2O2 B1407242 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane CAS No. 1419101-17-9

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane

Cat. No.: B1407242
CAS No.: 1419101-17-9
M. Wt: 246.3 g/mol
InChI Key: WENOQIOUQAFDMC-UHFFFAOYSA-N
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Description

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane is a spiro compound and a member of aza-spirocyclic compounds. It contains a five-membered ring with a nitrogen atom and a seven-membered ring fused together

Preparation Methods

The synthesis of 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane can be achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate . The general procedure involves the use of Cu(CH3CN)4BF4/(±)-TF-BiphamPhos complex as the catalyst under an argon atmosphere. The reaction is carried out in dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product with high yield .

Chemical Reactions Analysis

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane has several scientific research applications, including:

    Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane can be compared with other similar compounds, such as:

    1-Amino-5-aza-spiro[2.4]heptane: Lacks the Cbz (carbobenzyloxy) protecting group, which can affect its reactivity and applications.

    1-Amino-5-Cbz-5-aza-spiro[3.4]octane: Contains an additional carbon in the spiro ring system, leading to different structural and functional properties.

The uniqueness of 1-Amino-5-Cbz-5-aza-spiro[2

Properties

IUPAC Name

benzyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-8-14(12)6-7-16(10-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOQIOUQAFDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154406
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-17-9
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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